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Compound of Interest

Compound Name: Acoziborole

Cat. No.: B605153 Get Quote

Technical Support Center: Acoziborole Clinical
Studies
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

acoziborole. The content focuses on the challenges and considerations arising from its long

elimination half-life in study design.

Frequently Asked Questions (FAQs)
Q1: What is the elimination half-life of acoziborole and how was it determined?

Acoziborole has a very long elimination half-life of approximately 400 hours.[1][2] This was

determined during a first-in-human, Phase I study involving healthy adult males.[1][2] The study

initially planned for single ascending doses (SAD) and multiple ascending doses (MAD), but

the MAD part was cancelled after the long half-life was observed even at the lowest dose of 20

mg.[1] Plasma concentrations of acoziborole were quantifiable for up to 14 weeks after a

single dose.[1][3]

Q2: How does acoziborole's long half-life impact the design of clinical studies?

The extended half-life of acoziborole necessitates several key adaptations to standard clinical

trial designs:
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Single-Dose Regimen: The long half-life allows for a single-dose treatment regimen, which

has been a primary focus of its clinical development for Human African Trypanosomiasis

(HAT).[2][4][5][6][7]

Extended Follow-up Periods: Safety and pharmacokinetic monitoring periods must be

significantly prolonged. In the Phase I study, participants were monitored for up to 210 days.

[2] Phase II/III trials have followed patients for 18 months to assess treatment success.[4][5]

[6]

Cancellation of Multiple-Dose Studies: Traditional multiple-dose escalation studies may be

impractical and unnecessary. The initial Phase I study cancelled its multiple ascending dose

arm due to the profound drug accumulation potential.[1]

Washout Periods: Designing crossover trials requires extremely long washout periods to

ensure complete elimination of the drug before administering a different treatment.

Q3: What are the implications of the long half-life for patient safety monitoring?

The prolonged exposure to acoziborole requires an extended safety monitoring plan.

Researchers should be prepared to monitor for any potential adverse events for several

months after administration. In the pivotal Phase II/III trial, while acoziborole demonstrated a

favorable safety profile, treatment-emergent adverse events were monitored throughout the 18-

month follow-up.[4][5]

Q4: How is acoziborole metabolized and excreted?

Acoziborole undergoes limited metabolism.[8] In plasma, the parent drug accounted for 95.1%

of the total radioactivity in a mass balance study.[8][9] The primary route of elimination is slow

biliary-fecal excretion.[8][9][10] Minimal urinary elimination has been observed.[8][9]

Q5: Does food affect the bioavailability of acoziborole?

Currently, there are no studies on the effect of food on the bioavailability of acoziborole.

Therefore, it is recommended that the single dose of the investigational product be taken in a

fasting state.[11]
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Issue: Unexpectedly high plasma concentrations in a multiple-dose study design.

Probable Cause: The extremely long half-life of acoziborole leads to significant drug

accumulation with repeated dosing.

Solution: Re-evaluate the necessity of a multiple-dose regimen. A single-dose administration

is likely sufficient to maintain therapeutic concentrations due to the long half-life. If multiple

doses are deemed essential, a significantly extended dosing interval and careful

pharmacokinetic modeling are required to avoid reaching toxic levels.

Issue: Difficulty in establishing a baseline for a subsequent treatment in a sequential study

design.

Probable Cause: Insufficient washout period allowing for the complete elimination of

acoziborole.

Solution: Implement a washout period of at least 5-6 months, considering the ~400-hour half-

life. It takes approximately 5 half-lives for a drug to be cleared from the system. Plasma

concentration monitoring should be used to confirm washout before administering the next

treatment.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Acoziborole

Parameter Value Source

Elimination Half-life (t½) ~400 hours [2]

Time to Maximum

Concentration (tmax)
24 - 72 hours [1][3]

Metabolism
Limited, 95.1% as parent drug

in plasma
[8]

Primary Route of Excretion Biliary-fecal (slow) [8][9][10]

Therapeutic Single Dose 960 mg [1][2][5]
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Experimental Protocols
Protocol: Phase I Single Ascending Dose (SAD) Study

Objective: To assess the safety, tolerability, and pharmacokinetics of single oral ascending

doses of acoziborole.

Participants: Healthy adult males of sub-Saharan African origin.[1]

Design: Randomized, double-blind, placebo-controlled, within-cohort SAD study.[1]

Doses: Ranged from 20 mg to 1200 mg.[1]

Pharmacokinetic Sampling: Blood samples for plasma PK analysis were collected over a

follow-up period of up to 6 months, or until the plasma concentration was below the level of

quantification.[1]

Analysis: Pharmacokinetic parameters were estimated using non-compartmental methods

with Phoenix WinNonlin® software.[1]

Protocol: Phase II/III Efficacy and Safety Study

Objective: To assess the efficacy and safety of a single oral dose of acoziborole in patients

with Human African Trypanosomiasis (g-HAT).

Participants: Patients aged 15 years and older with early- or late-stage g-HAT.[5]

Design: Multicentre, open-label, single-arm, prospective study.[5][12]

Intervention: A single 960 mg oral dose of acoziborole administered on an empty stomach.

[5]

Primary Outcome: Treatment success at 18 months, defined as the absence of

trypanosomes and specific white blood cell counts in cerebrospinal fluid.[5]

Follow-up: Patients were followed up at 3, 6, 12, and 18 months post-treatment.[5]
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Caption: Mechanism of action of acoziborole in Trypanosoma brucei gambiense.
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Caption: Impact of acoziborole's long half-life on clinical study design.
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Caption: Simplified workflow of acoziborole clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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